molecular formula C13H18N4O B2732054 5,6-dimethyl-7-(oxolan-2-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 929975-39-3

5,6-dimethyl-7-(oxolan-2-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B2732054
CAS No.: 929975-39-3
M. Wt: 246.314
InChI Key: NNAQFXXSPQYLNJ-UHFFFAOYSA-N
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Description

The compound 5,6-dimethyl-7-(oxolan-2-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine belongs to the 7H-pyrrolo[2,3-d]pyrimidine family, a heterocyclic scaffold with broad pharmaceutical relevance. Its structure features:

  • 5,6-dimethyl groups on the pyrrolopyrimidine core, enhancing steric bulk and modulating electronic properties.
  • A 7-(oxolan-2-ylmethyl) substituent, where the oxolane (tetrahydrofuran) ring introduces a saturated oxygen-containing moiety, influencing solubility and metabolic stability.
  • A 4-amine group, a common pharmacophore for hydrogen bonding in biological targets.

Properties

IUPAC Name

5,6-dimethyl-7-(oxolan-2-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c1-8-9(2)17(6-10-4-3-5-18-10)13-11(8)12(14)15-7-16-13/h7,10H,3-6H2,1-2H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNAQFXXSPQYLNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=NC=NC(=C12)N)CC3CCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-7-(oxolan-2-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the formation of the pyrimidine ring through cyclization reactions. The oxolan-2-ylmethyl group is then introduced via alkylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

5,6-dimethyl-7-(oxolan-2-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with potential biological activities.

Scientific Research Applications

5,6-dimethyl-7-(oxolan-2-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 5,6-dimethyl-7-(oxolan-2-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Structural Analogues by 7-Position Substitution

The 7-position substituent significantly impacts physicochemical and biological properties. Key analogues include:

Compound Name 7-Substituent 5,6-Substituents Molecular Formula Key Features/Activity Reference
Target Compound Oxolan-2-ylmethyl Dimethyl Inferred C14H18N4O Saturated ether improves metabolic stability vs. furan derivatives.
7-(Furan-2-ylmethyl)-5,6-dimethyl analogue Furan-2-ylmethyl Dimethyl C13H14N4O Unsaturated furan may enhance π-π interactions but reduce oxidative stability.
7-(4-Methylphenyl)-5,6-dimethyl analogue 4-Methylphenyl Dimethyl C16H16N4 Aromatic substitution increases lipophilicity; potential for kinase inhibition.
7-(3-Methylphenyl)-5,6-dimethyl analogue 3-Methylphenyl Dimethyl C16H16N4 Meta-substitution alters steric interactions; CAS 852940-52-4 (no activity reported).
7-Benzyl-5,6-dimethyl-2-phenyl analogue Benzyl + 2-phenyl Dimethyl C21H20N4 Dual aromatic groups may enhance binding to hydrophobic pockets.
7-(Cyclopropylmethyl)-5-iodo analogue Cyclopropylmethyl Iodo (C5) C10H12IN5 Halogenation (iodine) improves halogen bonding; used in kinase inhibitor studies.
7-(3-Morpholinopropyl)-N-(pyridin-3-ylmethyl) 3-Morpholinopropyl Dimethyl C21H28N6O Morpholine enhances solubility; pyridylmethyl aids in metal coordination.
Key Observations:
  • Oxygen-containing substituents : The oxolan-2-ylmethyl group (tetrahydrofuran) in the target compound offers better metabolic stability compared to the unsaturated furan analogue .
  • Aromatic vs.
  • Halogenation : Iodo-substituted derivatives (e.g., 5-iodo-7-cyclopropylmethyl ) are utilized in radiopharmaceuticals or as kinase inhibitors due to halogen bonding.

N4-Substituent Variations

The N4-amine group is critical for target engagement. Notable derivatives include:

  • N4-(3,4-Dichlorophenyl) : Electron-withdrawing substituents enhance electrophilicity, improving interactions with catalytic lysines in kinases .
  • N4-(4-Methoxyphenyl) : Methoxy groups donate electron density, increasing basicity of the amine (δH 9.12 ppm in ¹H NMR) .
  • N4-(Pyridin-3-ylmethyl) : Pyridyl groups enable metal coordination or π-stacking, as seen in compound 903584-50-9 .

Physicochemical and Spectral Comparisons

  • ¹H NMR Shifts :
    • 4-Methoxyphenyl derivative : δ 3.73 (OCH3), 6.64–8.18 (aromatic protons) .
    • Furan analogue : δ 6.78 (pyrrolopyrimidine H), 7.27 (furan H) .
  • Molecular Weight: Ranges from 225.25 g/mol (simplest N4-pyridylmethyl derivative ) to 380.49 g/mol (morpholinopropyl analogue ).

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